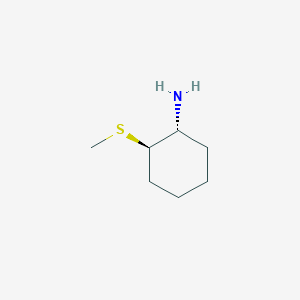
Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methylsulfanyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine typically involves the following steps:
Cyclohexanone to Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.
Thioether Formation: Cyclohexanol is then converted to a thioether by reacting with methylthiol in the presence of a catalyst like hydrochloric acid.
Amination: The thioether is subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding cyclohexan-1-amine.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexan-1-amine.
Substitution: N-acyl or N-alkyl derivatives.
科学的研究の応用
Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group may enhance its binding affinity or alter its metabolic stability, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Cyclohexan-1-amine: Lacks the methylsulfanyl group, leading to different chemical and biological properties.
2-(Methylsulfanyl)cyclohexanol: Contains a hydroxyl group instead of an amine group, affecting its reactivity and applications.
Uniqueness: Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine is unique due to the presence of both the methylsulfanyl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C7H15NS |
|---|---|
分子量 |
145.27 g/mol |
IUPAC名 |
(1R,2R)-2-methylsulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C7H15NS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 |
InChIキー |
FYQACJYFRNDZMT-RNFRBKRXSA-N |
異性体SMILES |
CS[C@@H]1CCCC[C@H]1N |
正規SMILES |
CSC1CCCCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


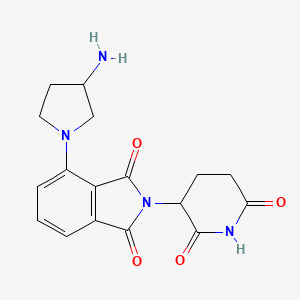

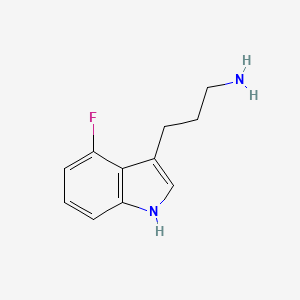
![1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
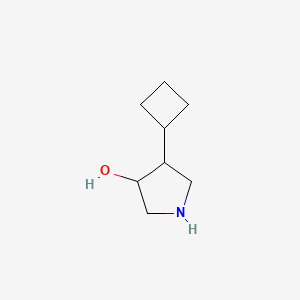
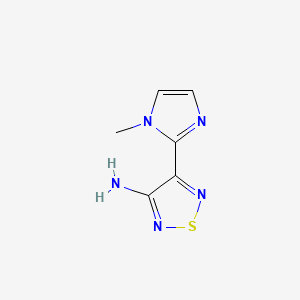
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
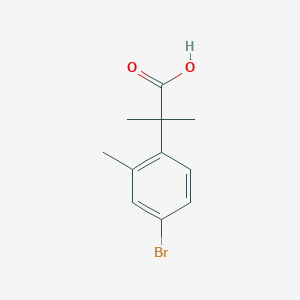
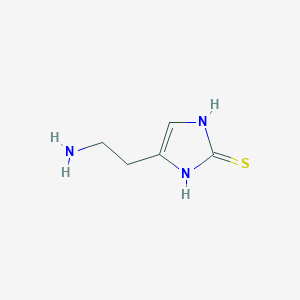
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)

![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
